molecular formula C15H9ClO2 B14834797 3'-Chloroflavone CAS No. 1849-61-2

3'-Chloroflavone

Cat. No.: B14834797
CAS No.: 1849-61-2
M. Wt: 256.68 g/mol
InChI Key: JWTQJUQJIRWZLA-UHFFFAOYSA-N
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Description

3’-Chloroflavone: is a synthetic flavonoid derivative characterized by the presence of a chlorine atom at the 3’ position of the flavone structure. Flavonoids are a large group of naturally occurring compounds found in various fruits, vegetables, and beverages like tea and red wine. They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Chloroflavone can be synthesized through the oxidative cyclization of 1-(substituted-2-hydroxy-phenyl)-3-(4’-dimethylamino-phenyl)-prop-2-en-1-ones (2-hydroxychalcones) using copper(II) chloride in dimethyl sulfoxide (DMSO) as a solvent. This method yields 3’-Chloroflavone with a good yield of around 72% .

Industrial Production Methods: While specific industrial production methods for 3’-Chloroflavone are not extensively documented, the general approach involves large-scale synthesis using the aforementioned oxidative cyclization method. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloroflavone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3’-Chloroflavone is used as a precursor in the synthesis of various flavonoid derivatives.

Biology: In biological research, 3’-Chloroflavone is studied for its antimicrobial properties. It has shown activity against various bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents .

Medicine: The compound’s antioxidant and anti-inflammatory properties are of interest in medical research. It is being investigated for its potential to treat conditions related to oxidative stress and inflammation, such as cardiovascular diseases and certain cancers .

Industry: 3’-Chloroflavone is used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of active ingredients for various industrial applications .

Mechanism of Action

The mechanism of action of 3’-Chloroflavone involves several pathways:

Comparison with Similar Compounds

Uniqueness: 3’-Chloroflavone’s uniqueness lies in the presence of the chlorine atom at the 3’ position, which enhances its antimicrobial activity compared to other flavonoids.

Properties

CAS No.

1849-61-2

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

2-(3-chlorophenyl)chromen-4-one

InChI

InChI=1S/C15H9ClO2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-9H

InChI Key

JWTQJUQJIRWZLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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